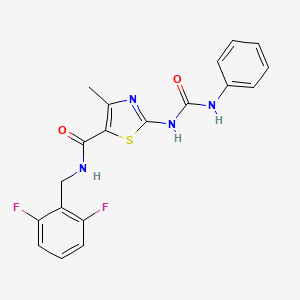

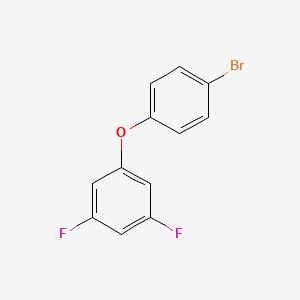

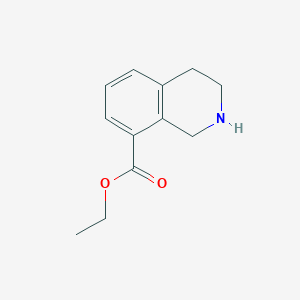

![molecular formula C18H14F3NO2 B2778032 N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide CAS No. 338420-01-2](/img/structure/B2778032.png)

N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide, also known as GSK461364A, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of chromenone derivatives and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The amide bond in organic chemistry plays a crucial role in drug development. Amide-forming reactions are pivotal for creating active pharmaceutical ingredients (APIs). Notably, the fatty acid amides (FAAs) have garnered interest due to their physiological and pharmacological activities. N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide could be explored as a potential FAA, contributing to the development of novel therapeutic agents .

TRPV1 and TRPV4 Modulation

TRPV1 and TRPV4 calcium channels are essential for kidney function. N-acyltaurines, including N-arachidonoyltaurine, activate these channels. Investigating the impact of N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide on these channels could provide insights into kidney-related disorders .

Cannabinoid Receptor Ligands

N-arachidonoylethanolamine (anandamide) is an endogenous ligand for the cannabinoid CB1 and CB2 receptors in the mammalian brain. As a structural analog, N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide might exhibit similar interactions with these receptors, potentially influencing pain perception and other neurological processes .

Pain Management

N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide could be investigated for its analgesic properties. Similar to N-arachidonylglycine, which suppresses pain via peripheral action, this compound might offer therapeutic potential in pain management .

Sleep Disorders

Oleamide, a primary fatty acid amide (PFAM), has shown promise in managing sleep disorders. Considering the structural similarities, N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide might also impact sleep-related processes .

Organic Synthesis and Chemical Biology

Beyond its biological applications, this compound could find utility in organic synthesis. Researchers may explore its reactivity, stability, and potential as a building block for more complex molecules. Additionally, investigations into its chemical biology, such as protein-ligand interactions, could reveal further insights .

Propriétés

IUPAC Name |

N-[[3-(trifluoromethyl)phenyl]methyl]-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO2/c19-18(20,21)15-6-3-4-12(8-15)10-22-17(23)14-9-13-5-1-2-7-16(13)24-11-14/h1-9H,10-11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMPAXCPEJBYTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)NCC3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(trifluoromethyl)benzyl]-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

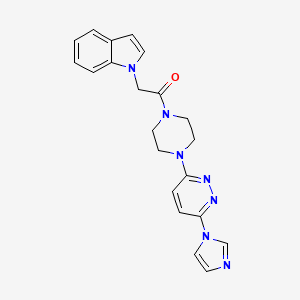

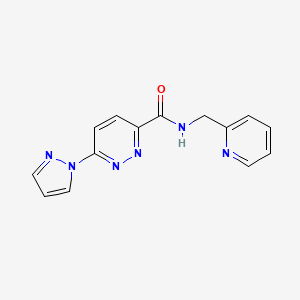

![1,3-Benzodioxol-5-yl-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone](/img/structure/B2777958.png)

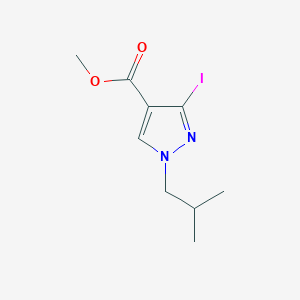

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2777959.png)

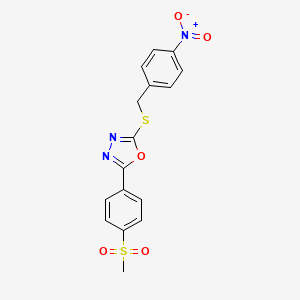

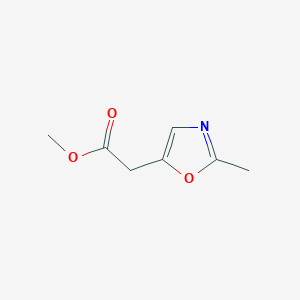

![methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B2777961.png)